2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Description
2-(4-Chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-methoxyphenyl group and at the 4-position with an acetamide moiety bearing a 4-chlorophenyl substituent.
Properties
Molecular Formula |
C17H14ClN3O3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-8-4-12(5-9-14)16-17(21-24-20-16)19-15(22)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
BOULXJZASQMGPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring. The final step involves the acylation of the oxadiazole with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Overview
2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention for its diverse applications in medicinal chemistry, biological studies, and potential industrial uses. This article provides a comprehensive examination of its scientific research applications, mechanisms of action, and comparative analysis with similar compounds.
Medicinal Chemistry Applications
The compound exhibits significant promise in medicinal chemistry due to its antimicrobial and antitumor properties. Research indicates that derivatives of oxadiazole can inhibit the growth of various pathogens and cancer cells.
Antimicrobial Activity
Studies have shown that compounds similar to 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide demonstrate potent activity against several bacterial strains. For instance:
- Mycobacterium tuberculosis : The compound has been identified as a potential candidate for treating tuberculosis due to its inhibitory effects.
- Other Bacteria : Research indicates significant inhibition against Salmonella typhi and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 2.14 µM for some derivatives.
Antitumor Activity
The compound's ability to inhibit cell proliferation makes it a candidate for further exploration in cancer therapy. Similar compounds have been documented to disrupt critical biochemical pathways in cancer cells, leading to apoptosis or growth cessation.
Biological Studies
The compound is utilized in various biological studies focusing on:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease processes.
- Receptor Binding : Investigations into how the compound interacts with cellular receptors provide insights into its mechanism of action.
- Cellular Signaling Pathways : The impact on signaling pathways is crucial for understanding its biological effects.
Industrial Applications
Due to its stability and bioactivity, 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is explored for:
- Pharmaceutical Development : Its unique properties make it suitable for developing new drugs targeting infectious diseases and cancer.
- Agrochemicals : The compound's antimicrobial properties may also be beneficial in agricultural applications to combat plant pathogens.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Chlorophenyl vs. Bromophenyl or Methoxyphenyl
- Bromophenoxy Analog (CAS 872868-33-2): Replacing the 4-chlorophenyl group with a 4-bromophenoxy substituent increases molecular weight (404.22 g/mol vs. 357.79 g/mol) and lipophilicity.
- Ethoxy vs. Methoxy Substituents : In compounds like N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide (CAS 874399-00-5), the ethoxy group introduces greater electron-donating capacity and hydrophobicity compared to methoxy, which could influence solubility and metabolic stability .
Electron-Withdrawing vs. Electron-Donating Groups
- The 4-chlorophenyl group (electron-withdrawing) in the target compound contrasts with analogs bearing 4-methoxyphenyl (electron-donating) substituents.
Heterocyclic Core Modifications
1,2,5-Oxadiazole vs. 1,2,4-Oxadiazole
- The compound N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide (CHEBI:114261) replaces the 1,2,5-oxadiazole core with a 1,2,4-oxadiazole. This positional isomerism affects ring strain, dipole orientation, and hydrogen-bonding capacity, which may influence bioavailability or target selectivity .
Oxadiazole vs. Benzothiazole
- Benzothiazole derivatives (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) replace the oxadiazole ring with a benzothiazole scaffold. Benzothiazoles are known for enhanced π-π stacking interactions and improved pharmacokinetic profiles, often utilized in anticancer and antimicrobial agents .
Functional Group Modifications
Acetamide Linker vs. Sulfonamide or Pyrazolone
- Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide incorporate sulfonamide groups, which increase acidity and hydrogen-bond acceptor capacity compared to acetamides. Such modifications can enhance binding to serine proteases or metalloenzymes .
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Biological Activity
The compound 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a derivative of oxadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a chlorophenyl group and a methoxyphenyl group attached to an oxadiazole moiety. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
| Molecular Formula | C17H16ClN3O3 |
| Molecular Weight | 345.78 g/mol |
Research indicates that compounds containing the oxadiazole ring exhibit anticancer properties through several mechanisms:
- Inhibition of Enzymatic Activity : Oxadiazoles can inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways .
- Blocking Growth Factors : They may also interfere with growth factor signaling pathways, thereby inhibiting tumor growth and metastasis .
Biological Activity Against Cancer Cell Lines
A series of studies have evaluated the efficacy of 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Induction of apoptosis |
| HCT-116 (Colon) | 0.80 | Inhibition of topoisomerase |
| ACHN (Renal) | 0.87 | Blocking growth factor signaling |
| MDA-MB-435 (Melanoma) | 6.82 | Inhibition of telomerase |
Case Studies and Research Findings
-
Anticancer Activity Evaluation :
A study conducted by Arafa et al. synthesized various oxadiazole derivatives and evaluated their anticancer activities using MTT assays. The compound demonstrated significant cytotoxicity against multiple cancer cell lines, particularly showing high efficacy against breast and prostate cancers . -
Molecular Docking Studies :
Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a strong potential for therapeutic application . Binding affinities were assessed with notable results indicating a promising profile for further development. -
Comparative Analysis :
In comparative studies with standard anticancer drugs like Doxorubicin, the compound showed comparable or superior efficacy against specific cell lines, highlighting its potential as an alternative treatment option .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
